molecular formula C10H16O3 B1610481 Methyl 5,5-Dimethyl-2-oxocyclohexanecarboxylate CAS No. 50388-51-7

Methyl 5,5-Dimethyl-2-oxocyclohexanecarboxylate

Cat. No. B1610481
CAS RN: 50388-51-7
M. Wt: 184.23 g/mol
InChI Key: SFXQJROVECIHKO-UHFFFAOYSA-N
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Description

“Methyl 5,5-Dimethyl-2-oxocyclohexanecarboxylate” is a chemical compound with the linear formula C10H16O3 . It has a CAS Number of 50388-51-7 and a molecular weight of 184.237 . This product is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of “Methyl 5,5-Dimethyl-2-oxocyclohexanecarboxylate” is represented by the linear formula C10H16O3 . The molecular weight of this compound is 184.237 .

Scientific Research Applications

1. Catalytic Reduction and Ring Expansion

Methyl 5,5-Dimethyl-2-oxocyclohexanecarboxylate (MMDOC) has been studied for its reactivity in nickel(I) salen-catalyzed reductions. This process involves ring expansion reactions, yielding products like methyl cyclononanone-5-carboxylate. The mechanism suggests alkyl radicals formation through nickel(I) salen-catalyzed cleavage, indicating potential applications in synthetic chemistry and organic transformations (Mubarak, Barker, & Peters, 2007).

2. Synthesis of Optically Active Compounds

MMDOC has been utilized in the synthesis of optically active compounds. For example, dirhodium(II)-catalyzed C-H insertion reactions of MMDOC derivatives have been used to synthesize highly functionalized cyclopentanes. These compounds have potential applications in the development of pharmaceuticals and agrochemicals (Yakura et al., 1999).

3. Oxidation Reactions

Studies have also explored the oxidation reactions of MMDOC derivatives, shedding light on the potential for developing new synthetic methods and understanding reaction mechanisms. This includes the formation of dione derivatives and the study of related reaction mechanisms (Sato, Inoue, Hirayama, & Ohashi, 1977).

4. Green Chemistry Applications

MMDOC and its derivatives have been investigated in the context of green chemistry. For instance, acid-catalyzed carboxymethylation reactions using dimethyl carbonate illustrate its potential as a sustainable and environmentally friendly chemical process (Jin, Hunt, Clark, & McElroy, 2016).

5. Antimicrobial Activity

Certain derivatives of MMDOC have shown promising antimicrobial activity. This includes the synthesis of novel compounds carrying the sulfonamide moiety, which exhibited significant activity against various bacterial and fungal strains, indicating potential for pharmaceutical applications (Ghorab, Soliman, Alsaid, & Askar, 2017).

Safety And Hazards

“Methyl 5,5-Dimethyl-2-oxocyclohexanecarboxylate” is sold as-is, and the buyer assumes responsibility to confirm product identity and/or purity . The product comes with no warranties, including any warranty of merchantability, fitness for a particular purpose, or warranty against infringement of intellectual property rights of a third party . The safety signal word for this compound is "Warning" .

properties

IUPAC Name

methyl 5,5-dimethyl-2-oxocyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O3/c1-10(2)5-4-8(11)7(6-10)9(12)13-3/h7H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFXQJROVECIHKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(=O)C(C1)C(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20498400
Record name Methyl 5,5-dimethyl-2-oxocyclohexane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20498400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5,5-Dimethyl-2-oxocyclohexanecarboxylate

CAS RN

50388-51-7
Record name Methyl 5,5-dimethyl-2-oxocyclohexane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20498400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a suspension of hexane-washed NaH (0.72 g, 60%, 18 mmol) in tetrahydrofuran (30 mL) was added a solution of 4,4-dimethylcyclohexanone (2.0 g, 15.6 mmol) in tetrahydrofuran (20 mL). The suspension was stirred at room temperature for 30 minutes. Then dimethylcarbonate (6.31 mL, 75 mmol) was added dropwise by syringe. The mixture was heated to reflux for four hours. The mixture was acidified with 5% HCl and extracted with dichloromethane (100 mL×3) and washed with water, brine, and dried over Na2SO4. After concentration, the crude product was loaded on a column and eluted with 10% ethyl acetate in hexane to give title compound.
Name
Quantity
0.72 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
6.31 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
S Jiang, TS Yan, YC Han, LQ Cui… - The Journal of Organic …, 2017 - ACS Publications
We have developed an efficient method for direct formation of epoxide groups from carbon(sp 2 )–carbon(sp 3 ) single bonds of β-keto esters; the reaction is mediated by the water-…
Number of citations: 12 pubs.acs.org
LJ Deny, H Traboulsi, AM Cantin… - Journal of Medicinal …, 2016 - ACS Publications
Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator that promotes the transcription of cytoprotective genes in response to oxidative/electrophilic stress. Various Michael-…
Number of citations: 15 pubs.acs.org
E Kölling, D Oesterhelt, H Hopf… - … International Edition in …, 1987 - Wiley Online Library
Rotation around the C6-C7 bond of retinal reduces the proton transport activity of bacteriorhodopsin, but does not totally suppress it. This statement summarizes the results of …
Number of citations: 3 onlinelibrary.wiley.com

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